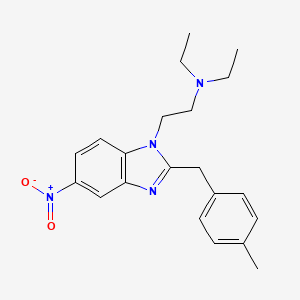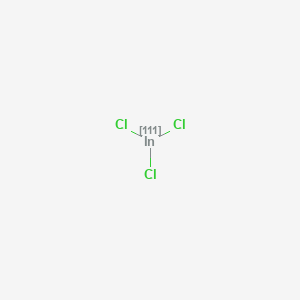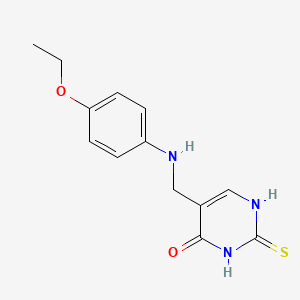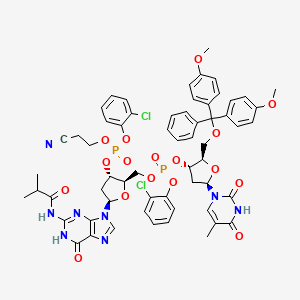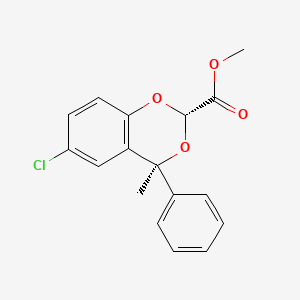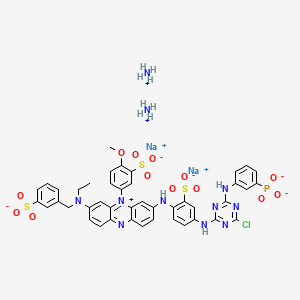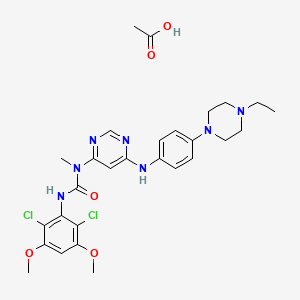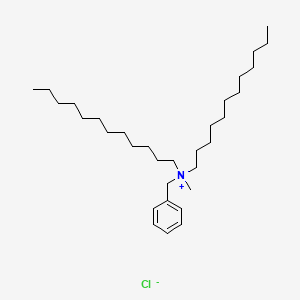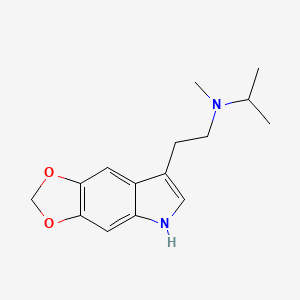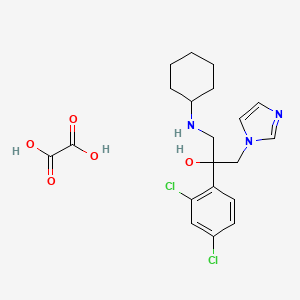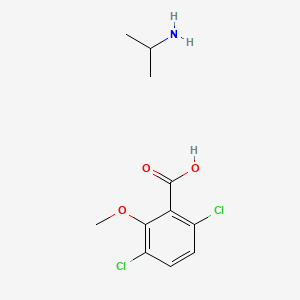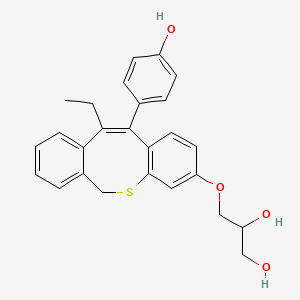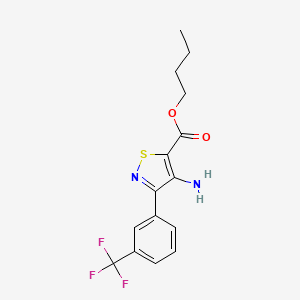
Butyl 4-amino-3-(3-(trifluoromethyl)phenyl)isothiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 300-185-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
Analyse Chemischer Reaktionen
EINECS 300-185-0 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium carbonate, sodium bicarbonate, and various inorganic anions such as fluoride, chloride, nitrate, nitrite, bromide, phosphate, and sulfate . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
EINECS 300-185-0 has a wide range of scientific research applications. It is used in chemistry for various analytical techniques, including chromatography. In biology, it is used for studying cellular processes and metabolic pathways. In medicine, it is utilized in diagnostic reagents and preservatives due to its broad-spectrum antimicrobial activity . Industrial applications include its use in the production of high-purity chemicals and materials.
Wirkmechanismus
The mechanism of action of EINECS 300-185-0 involves its ability to penetrate cell membranes and inhibit specific enzymes within the cell. It targets enzymes in the Krebs cycle, such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, succinate dehydrogenase, and NADH dehydrogenase . By disrupting these metabolic pathways, the compound effectively inhibits microbial growth and preserves the integrity of diagnostic reagents.
Vergleich Mit ähnlichen Verbindungen
EINECS 300-185-0 can be compared with other similar compounds listed in the EINECS inventory. Some of these compounds include amyl nitrite, bismuth tetroxide, and mercurous oxide . What sets EINECS 300-185-0 apart is its unique mechanism of action and broad-spectrum antimicrobial activity, making it highly effective in various applications.
Eigenschaften
CAS-Nummer |
93923-94-5 |
|---|---|
Molekularformel |
C15H15F3N2O2S |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
butyl 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H15F3N2O2S/c1-2-3-7-22-14(21)13-11(19)12(20-23-13)9-5-4-6-10(8-9)15(16,17)18/h4-6,8H,2-3,7,19H2,1H3 |
InChI-Schlüssel |
RZQNJAZKCZDNHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=C(C(=NS1)C2=CC(=CC=C2)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


